Highly selective N- and O-functionalization of adamantane utilizing nitrogen oxides. Kyodai-nitration of aliphatic hydrocarbons

Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/CC9960001783

Abstract

In the presence of ozone at –78 ° C, nitrogen dioxide selectively reacts rapidly with adamantane at the bridgehead position to give the corresponding nitration product, while in the presence of methanesulfonic acid at 0 °C, dinitrogen pentoxide readily reacts with this hydrocarbon at the same position exclusively to afford the corresponding nitrooxylation product, the yields of both products being quite satisfactory.

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